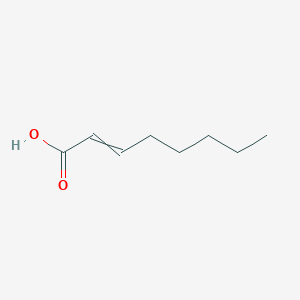

トランス-2-オクテン酸

概要

説明

trans-2-Octenoic acid: , also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid. It is a medium-chain fatty acid with a double bond at the second carbon position in the trans configuration. This compound is a monounsaturated fatty acid and is known for its role as an animal metabolite .

科学的研究の応用

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

Medicine:

- Investigated for its potential therapeutic effects and its role in metabolic disorders.

Industry:

- Utilized in the flavor and fragrance industry due to its characteristic odor. It is used as a trace ingredient in artificial essential oils and flavor compositions .

作用機序

Target of Action

Trans-2-Octenoic acid, also known as (2E)-oct-2-enoic acid, is an olefinic fatty acid that is octanoic acid carrying a double bond at position 2 . It is a medium-chain fatty acid, a monounsaturated fatty acid, a straight-chain fatty acid, and an olefinic fatty acid . It has a role as an animal metabolite .

Mode of Action

A-73 . The fungus reduces the compound to various metabolites, including I-hexanol and l-octanol .

Biochemical Pathways

Trans-2-Octenoic acid is involved in various biochemical pathways. In the metabolism of trans-2-Octenoic acid by Mucor sp. A-73, the compound is reduced to various metabolites . The major metabolite of trans-2-Octenoic acid by the fungus was mono-n-octyl phosphate .

Pharmacokinetics

It is known to be a metabolite in animals , suggesting that it is likely absorbed and metabolized in the body.

Result of Action

The result of the action of trans-2-Octenoic acid is the production of various metabolites, including I-hexanol, l-octanol, and mono-n-octyl phosphate

Action Environment

The action of trans-2-Octenoic acid can be influenced by various environmental factors. For example, the metabolism of trans-2-Octenoic acid by Mucor sp. A-73 was carried out in a medium consisting of glucose, peptone, yeast extract, and potassium sorbate . The reaction was maintained at 25°C . These conditions may influence the action, efficacy, and stability of trans-2-Octenoic acid.

生化学分析

Biochemical Properties

Trans-2-Octenoic acid interacts with various biomolecules in biochemical reactions. Studies have shown that it is metabolized by certain species of the Mucor fungus, which can reduce sorbic acid to trans-4-hexenol . In a phosphate buffer solution, 3-hydroxyoctanoic acid (3-HOA), monooctyl phosphate (OLP), 1-octanol, and 1,3-octanediol were produced as metabolites of Trans-2-Octenoic acid . The conversion of Trans-2-Octenoic acid into 3-HOA was found to be reversible .

Molecular Mechanism

The molecular mechanism of Trans-2-Octenoic acid involves its conversion into various metabolites. Mucor species can reduce the carboxyl groups of Trans-2-Octenoic acid and hydrogenate trans-2-alkenols to corresponding saturated alcohols . This process involves binding interactions with biomolecules and changes in gene expression .

Metabolic Pathways

Trans-2-Octenoic acid is involved in various metabolic pathways. It’s metabolized by Mucor species into several metabolites, including 3-HOA, OLP, 1-octanol, and 1,3-octanediol . This process involves interactions with various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions:

From Hexaldehyde by the Dobner Reaction: This method involves the reaction of hexaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield trans-2-octenoic acid.

Regulated Hydrogenation of 2-Octynoic Acid: This method involves the partial hydrogenation of 2-octynoic acid using a suitable catalyst to produce trans-2-octenoic acid.

Industrial Production Methods: The industrial production of trans-2-octenoic acid typically involves the regulated hydrogenation of 2-octynoic acid due to its efficiency and scalability .

化学反応の分析

Types of Reactions:

Oxidation: trans-2-Octenoic acid can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: The compound can participate in substitution reactions where the double bond can be targeted for various chemical modifications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Halogenation agents like bromine can be used for addition reactions across the double bond.

Major Products Formed:

Oxidation: Various carboxylic acids and aldehydes.

Reduction: Octanoic acid.

Substitution: Halogenated derivatives of octenoic acid.

類似化合物との比較

cis-2-Octenoic acid: The cis isomer of 2-octenoic acid, differing in the configuration of the double bond.

Octanoic acid: A saturated fatty acid without the double bond.

2-Octynoic acid: An unsaturated fatty acid with a triple bond at the second carbon position.

Uniqueness: trans-2-Octenoic acid is unique due to its trans configuration of the double bond, which imparts different chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interaction with biological molecules, making it distinct in its applications and effects .

生物活性

Trans-2-Octenoic acid, also known as (E)-2-octenoic acid, is an α,β-unsaturated fatty acid characterized by its unique double bond configuration. With the molecular formula C8H14O2 and a molecular weight of approximately 142.2 g/mol, this compound has garnered attention for its diverse biological activities, including antimicrobial properties, potential metabolic roles, and implications in plant defense mechanisms.

Chemical Structure and Properties

Trans-2-Octenoic acid is a colorless to light yellow liquid with a distinctive oily-musty odor. It is classified as a medium-chain fatty acid and is significant as an endogenous metabolite in various biological systems. Its structural properties enable it to participate in Michael addition reactions, which are vital for its biological interactions.

Antimicrobial Properties

Research indicates that trans-2-octenoic acid exhibits antimicrobial activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

These findings suggest its potential application in developing natural antimicrobial agents. However, the precise mechanism of action remains to be fully elucidated.

Metabolic Roles

Trans-2-octenoic acid has been linked to various metabolic pathways:

- It plays a role in fat metabolism, potentially influencing lipid profiles.

- Studies suggest it may exhibit anti-inflammatory effects, contributing to metabolic regulation.

The compound's ability to act as a signaling molecule in these pathways highlights its significance in biochemical research.

Plant Defense Mechanisms

Emerging studies have shown that trans-2-octenoic acid can be induced in plants during pathogen attacks. This induction may enhance plant resistance against specific pathogens, suggesting its role as a biocontrol agent in agricultural applications.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of trans-2-octenoic acid, researchers found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated that concentrations as low as 0.5% could effectively reduce bacterial viability, making it a candidate for further exploration in food preservation and medical applications.

Metabolic Impact Study

A recent investigation into the metabolic effects of trans-2-octenoic acid on human cell lines revealed that it influences lipid metabolism significantly. The study demonstrated that treatment with trans-2-octenoic acid led to alterations in lipid profiles, suggesting potential therapeutic applications in managing metabolic disorders.

Synthesis Methods

Several methods for synthesizing trans-2-octenoic acid have been documented:

- Chemical Synthesis : Utilizing olefination reactions to create the double bond.

- Biological Synthesis : Employing microbial fermentation processes that produce trans-2-octenoic acid from renewable biomass.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Octanoic Acid | C8H16O2 | Saturated fatty acid; lacks double bonds |

| 2-Octynoic Acid | C8H14O | Contains a triple bond; more reactive than trans-2-octenoic acid |

| 4-Octenoic Acid | C8H14O2 | Double bond at position 4; different reactivity profile |

| Hexanoic Acid | C6H12O2 | Shorter carbon chain; primarily saturated |

Trans-2-Octenoic acid's unique structural characteristics distinguish it from other fatty acids and unsaturated compounds, emphasizing its importance in both biological and industrial contexts.

特性

CAS番号 |

1871-67-6 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.20 g/mol |

IUPAC名 |

oct-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

InChIキー |

CWMPPVPFLSZGCY-UHFFFAOYSA-N |

SMILES |

CCCCCC=CC(=O)O |

異性体SMILES |

CCCCC/C=C/C(=O)O |

正規SMILES |

CCCCCC=CC(=O)O |

沸点 |

139.00 to 141.00 °C. @ 13.00 mm Hg |

密度 |

0.935-0.941 |

melting_point |

5 - 6 °C |

Key on ui other cas no. |

1871-67-6 1470-50-4 |

物理的記述 |

Liquid Colourless liquid; Buttery, butterscotch aroma |

ピクトグラム |

Corrosive |

溶解性 |

slightly Insoluble in water; soluble in oils Soluble (in ethanol) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。